Boc-L-Valine-d8 is a deuterated derivative of Boc-L-Valine, which itself is a protected form of the essential amino acid valine. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecular structure. This modification enhances its utility in various scientific applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Boc-L-Valine-d8 can be synthesized from L-Valine through a process that incorporates deuterium into the molecule. The primary source for this compound is its synthesis via chemical reactions involving deuterated reagents. It is commercially available from chemical suppliers specializing in isotopically labeled compounds.
Boc-L-Valine-d8 falls under the category of amino acids and deuterated compounds. It is specifically classified as a protected amino acid, which means it is used to temporarily mask the reactive amino group during peptide synthesis, preventing unwanted side reactions.
The synthesis of Boc-L-Valine-d8 typically involves two main steps:
The molecular formula for Boc-L-Valine-d8 is . The structure features:
Boc-L-Valine-d8 can participate in several types of chemical reactions:
The primary mechanism of action for Boc-L-Valine-d8 involves its role as a protective agent during peptide synthesis. By masking the amino group, it prevents premature reactions that could lead to undesired products.
Boc-L-Valine-d8 has several significant applications in scientific research:
The molecular architecture of Boc-L-Valine-d8 integrates distinctive structural features that define its chemical behavior and research utility. The compound consists of an L-valine backbone where the eight deuterium atoms are strategically positioned: specifically, at the methyl groups of the isopropyl side chain (CD₃ groups) and at the alpha carbon adjacent to the carboxyl group (Cα-H becomes Cα-D) [4] [10]. This selective deuteration pattern, denoted as 2,3,4,4,4,4',4',4'-d₈, minimizes structural perturbation while maximizing isotopic distinction from the protiated form. The Boc protecting group ((CH₃)₃COC=O) is appended to the amino group, imparting steric protection critical for peptide synthesis applications [3] [5].
Table 1: Structural Comparison of Boc-L-Valine-d8 and Non-Deuterated Boc-L-Valine
Characteristic | Boc-L-Valine-d8 | Boc-L-Valine |
---|---|---|
CAS Number | 153568-33-3 | 13734-41-3 |
Molecular Formula | C₁₀H₁₁D₈NO₄ | C₁₀H₁₉NO₄ |
Molecular Weight | 225.31 g/mol | 217.26 g/mol |
Deuteration Positions | Cα, 2×β-CD₃ groups | None |
Melting Point | 77-80°C | 77-80°C |
Key Applications | Isotopic tracer, NMR studies | Standard peptide synthesis |
The crystalline solid displays a melting point range of 77-80°C, consistent with its non-deuterated counterpart Boc-L-Valine (CAS 13734-41-3), confirming that deuteration does not significantly alter bulk thermal properties [4] [5]. Spectroscopically, however, the deuterium atoms introduce profound differences. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic absence of proton signals at the deuterated sites, while mass spectrometry shows a distinct molecular ion cluster with an +8 mass shift and characteristic fragmentation patterns due to C-D bonds requiring higher dissociation energy than C-H bonds [1] [10]. These properties enable unambiguous detection and quantification in complex biological matrices. The Boc group confers stability during synthetic manipulations and acidic deprotection conditions while maintaining solubility in organic solvents—a critical attribute for solid-phase peptide synthesis where the deuterated building block must behave compatibly with standard coupling protocols [3] [5].
The scientific exploration of deuterated biomolecules represents a fascinating convergence of isotopic chemistry and biological discovery. Deuterium, discovered by Harold Urey in 1931, became biologically accessible through the pioneering work of David Rittenberg and Rudolph Schoenheimer at Columbia University in the 1930s. Their revolutionary studies using deuterium-labeled fats and amino acids, including valine precursors, provided the first dynamic insights into metabolic pathways, fundamentally challenging the then-prevailing view of static body constituents by demonstrating continuous molecular turnover (The Dynamic State of Body Constituents, 1942) [2].
Valine itself, first isolated from casein by Hermann Emil Fischer in 1901, gained particular significance as one of the essential branched-chain amino acids critical for protein synthesis and metabolic regulation [2]. The deuterated versions emerged much later, paralleling advances in synthetic organic chemistry and analytical technologies. Early deuterated amino acids were synthesized through chemical methods like reductive deuteration of unsaturated precursors or catalytic exchange, but these approaches often lacked regioselectivity, resulting in heterogeneous labeling patterns unsuitable for precise tracer studies. The development of advanced microbial biosynthesis using engineered strains like Corynebacterium glutamicum in the late 20th century enabled position-specific deuteration, including for compounds like L-Valine-d₈ [7] [8]. The subsequent protection with Boc groups addressed the challenge of incorporating these labeled amino acids into peptide sequences without racemization or isotopic loss during synthesis [3] [5].
Table 2: Key Milestones in Deuterated Amino Acid Research
Time Period | Development | Research Impact |
---|---|---|
1901 | Isolation of valine from casein (Fischer) | Foundation for understanding essential amino acids |
1930s-1940s | Deuterium discovery and metabolic tracer concept | Established isotopic labeling for biological studies |
1960s-1970s | Advances in asymmetric synthesis and Boc chemistry | Enabled stereochemically controlled protected amino acids |
1980s-1990s | Microbial production of labeled amino acids | Scalable, position-specific deuteration |
2000s-Present | MS/NMR sensitivity improvements and deuterated drugs | Expanded applications in drug metabolism and proteomics |
The evolution of analytical instrumentation dramatically amplified the utility of deuterated amino acids. The commercialization of Fourier-transform NMR spectrometers in the 1970s allowed researchers to resolve deuterium signals directly, while innovations in mass spectrometry—particularly electrospray ionization (ESI) and tandem MS—enabled sensitive detection of deuterium incorporation in complex biological samples [1]. These technological synergies transformed Boc-L-Valine-d₈ from a specialized synthetic curiosity into an indispensable probe for investigating peptide conformation, protein folding dynamics, and metabolic flux through the valine pathway [4] [7] [10].
Deuterium labeling, exemplified by Boc-L-Valine-d₈, confers distinct methodological advantages in peptide science, spanning analytical, metabolic, and physicochemical domains. These benefits stem from the significant yet non-disruptive differences between hydrogen and deuterium atoms while preserving the native structure and reactivity of the amino acid.
Metabolic Stability and Pathway Tracing: The primary kinetic isotope effect (KIE) arises because C-D bonds possess approximately 6-10 times lower zero-point vibrational energy than C-H bonds, requiring higher activation energy for cleavage. In enzymatic reactions involving valine metabolism—particularly transamination catalyzed by branched-chain amino acid transferase or oxidation by dehydrogenases—this translates to significantly reduced reaction rates at deuterated sites. Consequently, when incorporated into peptides or administered as single amino acids, Boc-L-Valine-d₈ enables precise tracing of metabolic fate and extends the half-life of valine-containing compounds in biological systems. This property is invaluable for tracking peptide degradation and amino acid utilization in vivo, especially in studies of muscle protein metabolism where valine plays a central role [1] [2] [8].
Spectroscopic Differentiation: Deuterium incorporation creates distinct signatures in analytical techniques. In mass spectrometry, the +8 Da mass shift per valine residue allows unambiguous differentiation between labeled and endogenous peptides within complex mixtures. More importantly, the characteristic isotopic clusters simplify quantification in pharmacokinetic studies where peptides containing deuterated valine are tracked. NMR spectroscopy benefits dramatically from deuterium labeling: replacement of protons with deuterium eliminates scalar coupling and simplifies proton NMR spectra, while direct ²H NMR provides a background-free probe of molecular dynamics at specific atomic positions. For structural studies, Boc-L-Valine-d₈ enables selective observation of valine residues within large peptides using residual dipolar coupling measurements and relaxation studies [1] [4] [10].
Enhanced Stability in Pharmaceutical Applications: Beyond research applications, deuterated amino acids have gained attention in drug development. The strategic deuteration of metabolically labile sites in therapeutic peptides can improve their metabolic stability without altering receptor interactions—a concept termed the "deuterium switch." While Boc-L-Valine-d₈ itself is a research tool, its incorporation into peptide therapeutics can reduce first-pass metabolism, extend plasma half-life, and potentially decrease dosing frequency. This approach is particularly valuable for peptide drugs targeting valine-rich domains or those susceptible to degradation at valine residues [1] [9].
Table 3: Isotope Effects Enabled by Boc-L-Valine-d₈ in Research Contexts
Isotope Effect Type | Analytical Advantage | Research Application |
---|---|---|
Mass Difference (+8 Da) | MS/MS quantification without interference | Absolute quantification in proteomics and metabolomics |
Reduced Zero-Point Energy | Slowed enzymatic degradation rates | Metabolic pathway tracing and stability enhancement |
Altered Spin Properties | Simplified ¹H NMR spectra; ²H NMR signals | Protein dynamics and conformational analysis |
Altered Vibrational Modes | Distinct IR/Raman spectral signatures | Non-destructive detection in biological matrices |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9